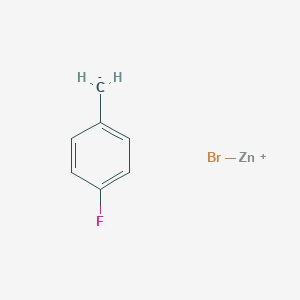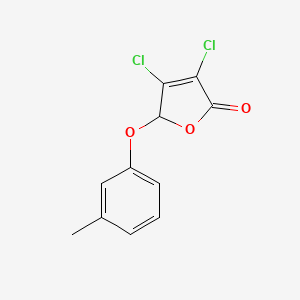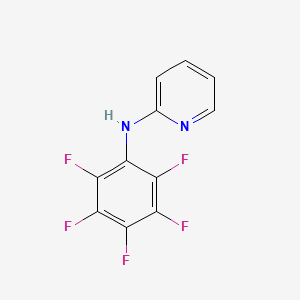
2-Pyridinamine, N-(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pentafluorofenil)-2-piridinamina es un compuesto orgánico con la fórmula molecular C11H5F5N2. Es un derivado de la piridina, donde el grupo amino en la posición 2 se sustituye por un grupo pentafluorofenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(pentafluorofenil)-2-piridinamina normalmente implica la reacción de 2-aminopiridina con pentafluorobenceno bajo condiciones específicas. Un método común es la reacción de sustitución aromática nucleofílica, donde el grupo amino de la 2-aminopiridina ataca al pentafluorobenceno, dando como resultado la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(pentafluorofenil)-2-piridinamina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles y alcóxidos en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
N-(pentafluorofenil)-2-piridinamina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de N-(pentafluorofenil)-2-piridinamina implica su interacción con dianas moleculares específicas. El grupo pentafluorofenil mejora la capacidad del compuesto para interactuar con los bolsillos hidrofóbicos en las proteínas, lo que lo convierte en un potente inhibidor de ciertas enzimas. El compuesto también puede participar en enlaces de hidrógeno e interacciones π-π, estabilizando aún más su unión a las moléculas diana .
Comparación Con Compuestos Similares
Compuestos Similares
2-Aminopiridina: Un análogo más simple sin el grupo pentafluorofenil.
3-Aminopiridina: Un isómero con el grupo amino en la posición 3.
4-Aminopiridina: Un isómero con el grupo amino en la posición 4.
Singularidad
N-(pentafluorofenil)-2-piridinamina es única debido a la presencia del grupo pentafluorofenil, que confiere propiedades químicas y físicas distintas. Este grupo mejora la estabilidad, lipofilia y capacidad del compuesto para interactuar con dianas biológicas, lo que lo hace más versátil en diversas aplicaciones en comparación con sus análogos más simples .
Propiedades
Número CAS |
196189-94-3 |
|---|---|
Fórmula molecular |
C11H5F5N2 |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H5F5N2/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-3-1-2-4-17-5/h1-4H,(H,17,18) |
Clave InChI |
UYPACGOVZUZYRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12582237.png)
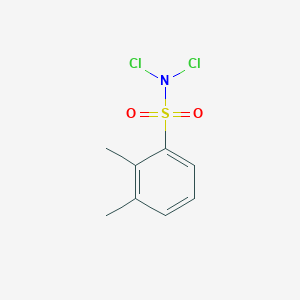
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)

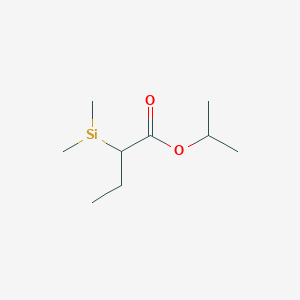
![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)

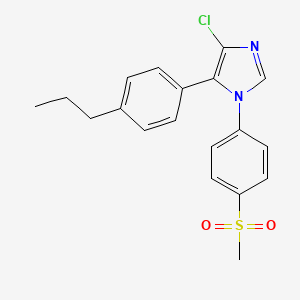
![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)

